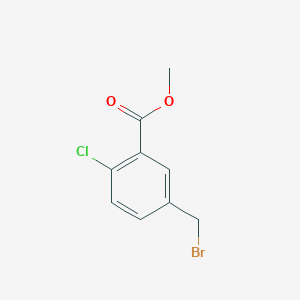

Methyl 5-(bromomethyl)-2-chlorobenzoate

Description

Methyl 5-(bromomethyl)-2-chlorobenzoate (C9H8BrClO2, molecular weight: 283.52 g/mol, CAS: 2703760-83-0) is a halogenated aromatic ester featuring a bromomethyl group at the 5-position and a chlorine atom at the 2-position of the benzoate ring . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in medicinal chemistry. Its bromomethyl group enables nucleophilic substitution reactions, making it valuable for introducing sulfur-containing moieties or other functional groups in drug discovery pipelines .

Properties

IUPAC Name |

methyl 5-(bromomethyl)-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATAJHNFXWLJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

Methyl 5-(bromomethyl)-2-chlorobenzoate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structural features allow it to be modified into various derivatives that exhibit significant pharmacological activities.

Antioxidant Properties

Research indicates that derivatives of this compound can act as antioxidants, providing protective effects against oxidative stress in cellular models. This property suggests potential therapeutic applications in neurodegenerative diseases.

| Study Focus | Findings | Implications |

|---|---|---|

| Neuroprotection | Reduced oxidative stress markers | Potential treatment for neurodegenerative diseases |

Synthesis of Anticancer Agents

The compound is utilized in synthesizing novel anticancer agents. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups that enhance biological activity against cancer cells.

| Modification | Target Compound | Efficacy |

|---|---|---|

| Halogenation | Fluorinated analogs | Increased cytotoxicity |

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. It is particularly useful in the development of complex molecules due to its reactivity and ability to form carbon-carbon bonds through cross-coupling reactions such as Suzuki and Heck reactions.

Building Block for Functional Materials

This compound acts as a building block for synthesizing polymers and other materials with specific electronic or optical properties. The presence of the bromomethyl and chlorobenzoate groups contributes to enhanced stability and performance, making it suitable for applications in electronics and photonics.

Neuroprotective Effects Study

A study published in Frontiers in Pharmacology demonstrated that derivatives of this compound exhibited neuroprotective effects by activating the Nrf2 signaling pathway in PC12 cells exposed to oxidative stress. This suggests potential applications in treating conditions like ischemic stroke.

Synthesis of Novel Anticancer Compounds

Research has shown that modifying this compound can lead to new compounds with significant anticancer activity. These modifications often involve introducing different substituents at the aromatic ring, which enhances the compound's efficacy against various cancer cell lines.

Mechanism of Action

The mechanism by which Methyl 5-(bromomethyl)-2-chlorobenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 5-(bromomethyl)-2-chlorobenzoate, a detailed comparison with analogous halogenated benzoates is provided below. Key factors include substituent positions, electronic effects, reactivity, and biological activities.

Table 1: Structural and Functional Comparison of this compound with Analogues

Substituent Position and Electronic Effects

Electron-Withdrawing Groups (EWGs):

The 2-chloro substituent in this compound acts as an EWG, directing electrophilic substitution to the para (5) and meta positions. This is critical for regioselective bromomethyl functionalization . In contrast, methyl 5-bromo-2-chlorobenzoate lacks the methylene bridge, limiting its utility in nucleophilic substitution but enhancing stability for cross-coupling reactions .- Activity Correlation: Compounds with EWGs at the 2-position (e.g., 2-Cl in this compound) exhibit superior biological activity compared to those with 4-Cl substituents. For instance, a 2-chlorobenzoate derivative showed an IC50 of 1.82 µM against aldose reductase, whereas a 4-chloro analogue had reduced activity (IC50 = 5.89 µM) .

- Bromomethyl vs. Bromoacetyl Groups: The bromomethyl group in this compound facilitates alkylation reactions, as seen in its use to synthesize adenosine-thioether conjugates . In contrast, the bromoacetyl group in methyl 5-(2-bromoacetyl)-2-propoxybenzoate is more reactive toward nucleophiles like thiols, enabling the synthesis of phosphodiesterase-5 (PDE5) inhibitors .

Chemical Reactions Analysis

Nucleophilic Substitution

The bromomethyl group (–CH2Br) in Methyl 5-(bromomethyl)-2-chlorobenzoate can undergo nucleophilic substitution reactions. This involves the displacement of the bromine atom by a nucleophile, leading to the formation of new compounds with different functional groups.

-

Common Reagents:

-

Sodium azide (NaN3)

-

Potassium thiocyanate (KSCN)

-

Sodium methoxide (NaOMe)

-

Amines, thiols, and alkoxides

-

-

Reaction Conditions:

-

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Elevated temperatures

-

-

Major Products:

-

Azides

-

Thiocyanates

-

Ethers

-

Amine derivatives

-

Reduction

The compound can be reduced using reducing agents, leading to the replacement of the bromine atom with a hydrogen atom or conversion of the bromomethyl group to a methyl group.

-

Common Reagents:

-

Lithium aluminum hydride (LiAlH4)

-

-

Reaction Conditions:

-

Anhydrous ether

-

-

Major Products:

-

Corresponding alcohol, such as methyl 2-(hydroxymethyl)-4-chlorobenzoate

-

Oxidation

Oxidation of this compound can lead to the formation of a carboxylic acid group at the benzylic position.

-

Common Reagents:

-

Potassium permanganate (KMnO4)

-

-

Reaction Conditions:

-

Aqueous or alkaline conditions

-

-

Major Products:

-

Corresponding carboxylic acid, such as methyl 2-(carboxymethyl)-4-chlorobenzoate

-

Palladium-Catalyzed Coupling Reactions

This compound can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions.

-

Types of Reactions:

-

Suzuki coupling, which involves the coupling of the compound with boronic acids or boronic esters to form new carbon-carbon bonds.

-

Heck reaction, which involves the coupling of the compound with alkenes in the presence of a palladium catalyst.

-

-

Reaction Conditions:

-

Palladium catalyst

-

Base

-

Appropriate solvent

-

Elevated temperatures

-

-

Major Products:

-

Biaryl compounds

-

Substituted alkenes

-

Hydrolysis Reaction

5-bromo-2-chlorobenzonitrile can undergo hydrolysis in the presence of alkali to produce 5-bromo-2-chlorobenzoate . Subsequently, 5-bromo-2-chlorobenzoic acid salt reacts with protonic acid to yield 5-bromo-2-chlorobenzoic acid .

Examples of Chemical Reactions

Preparation Methods

Bromination of Methyl 2-Chlorobenzoate

The most direct and widely adopted approach involves electrophilic aromatic substitution, where methyl 2-chlorobenzoate undergoes selective bromination at the methyl substituent or the aromatic ring, depending on the conditions.

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Catalysts: Iron(III) bromide (FeBr₃) or AIBN (azobisisobutyronitrile) for radical bromination

- Conditions: Reflux, inert atmosphere, controlled temperature (20–30°C) to prevent over-bromination

- Electrophilic attack on the methyl group or aromatic ring, forming a bromomethyl intermediate

- Radical or ionic pathways depending on the reagent and catalysts used

| Parameter | Typical Range | Remarks |

|---|---|---|

| Temperature | 20–30°C | For selective bromination |

| Reaction time | 2–6 hours | Monitored via TLC or HPLC |

| Yield | >90% | High selectivity for bromomethyl product |

Hydrolysis to Form the Benzoate Intermediate

The brominated methyl ester undergoes alkaline hydrolysis to convert the ester into the corresponding benzoate salt, which facilitates subsequent transformations.

- Reagents: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

- Temperature: 30–150°C, depending on desired reaction rate

- Time: 2–24 hours

- The bromomethyl group remains intact during hydrolysis, enabling selective conversion to the salt form

- The molar ratio of base to substrate is optimized (1:1 to 1:5) for high yield

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 30–150°C | Elevated temperatures accelerate hydrolysis |

| Reaction time | 2–24 hours | Monitored via HPLC to determine completion |

| Base molar ratio | 1:1 to 1:5 | Ensures complete hydrolysis |

Acidic Workup to Obtain the Final Product

Post-hydrolysis, the benzoate salt is acidified with a protonic acid (e.g., sulfuric acid, hydrochloric acid) to yield the target benzoic acid derivative.

- Reagents: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or nitric acid (HNO₃)

- Temperature: -10°C to 100°C

- Reaction Time: 2–12 hours

- Acid addition is performed dropwise to control exothermicity

- The product precipitates out as a white solid, which is filtered, washed, and dried

| Parameter | Typical Range | Remarks |

|---|---|---|

| Temperature | -10°C to 100°C | Controlled to optimize yield |

| Reaction time | 2–12 hours | Ensures complete conversion |

| Purity | >98% | Confirmed via HPLC and melting point |

Alternative Synthesis via Diazotization and Sandmeyer Reaction

An advanced route involves diazotization of an amino precursor followed by Sandmeyer halogenation, suitable for large-scale industrial synthesis.

- Starting Material: Aromatic amines derived from nitration or amination steps

- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid, copper(I) bromide (CuBr)

- Conditions: Cold temperatures (-5°C to 0°C) for diazotization; subsequent halogenation at ambient or elevated temperatures

- High regioselectivity and yield

- Suitable for scale-up

Summary of Key Reaction Conditions and Data

| Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Bromination | Br₂ or NBS | 20–30°C, inert atmosphere | >90% | Selective for bromomethyl group |

| Hydrolysis | NaOH/K₂CO₃ | 30–150°C, 2–24 hrs | 85–95% | Converts methyl ester to benzoate salt |

| Acidification | H₂SO₄/HCl | -10°C to 100°C, 2–12 hrs | >98% purity | Final product isolation |

Q & A

Q. What are the established synthetic routes for Methyl 5-(bromomethyl)-2-chlorobenzoate?

Answer: The compound is typically synthesized via alkylation or bromination of precursor esters. For example:

- Alkylation : Reacting methyl 5-(hydroxymethyl)-2-chlorobenzoate with hydrobromic acid (HBr) under controlled conditions .

- Bromination : Introducing bromine to methyl 5-(methyl)-2-chlorobenzoate using AlCl₃ as a catalyst, with careful stoichiometric control to avoid over-bromination .

- Click chemistry : Functionalizing silsesquioxane frameworks via azide-alkyne cycloaddition, though this method is more niche and requires specialized catalysts like SBA-Pr-NH₂ .

Q. What spectroscopic techniques are recommended for structural characterization?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and packing interactions. For example, planar aromatic rings with ester groups deviating ~41.65° from the plane have been reported for structurally similar compounds .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromomethyl protons at δ ~4.3 ppm, aromatic protons split by chlorine/bromine effects) .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; respiratory protection (e.g., N95 masks) for high-concentration exposure .

- First Aid : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How can the bromination step be optimized to minimize side products?

Answer:

- Catalyst Control : AlCl₃ (0.15 mmol per 1 mmol substrate) facilitates selective bromination at the methyl position .

- Temperature : Conduct reactions at 273 K to slow competing electrophilic substitution on the aromatic ring .

- Stoichiometry : Use 1.1 equivalents of bromine to avoid di-brominated byproducts .

Q. What crystallographic challenges arise during X-ray analysis, and how are they addressed?

Answer:

- Solvent Selection : Slow evaporation of dichloromethane/methanol mixtures (1:1) yields high-quality crystals .

- Weak Intermolecular Interactions : C–H⋯O hydrogen bonds (2.5–3.0 Å) stabilize layered packing, requiring high-resolution detectors to resolve .

- Thermal Sensitivity : Crystals may decompose above 379 K; data collection at 293 K is advised .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:

- PDE5 Inhibitors : The bromomethyl group serves as a reactive handle for introducing triazole or morpholine moieties via nucleophilic substitution .

- Dual Receptor Antagonists : Structural analogs (e.g., methyl 5-acetyl-2-hydroxybenzoate derivatives) are precursors for dopamine D2/serotonin 5-HT3 antagonists, tested for antiemetic activity .

Q. What analytical methods resolve contradictions in reactivity data for derivatives?

Answer:

- HPLC-MS : Quantifies reaction intermediates to track competing pathways (e.g., ester hydrolysis vs. bromine substitution) .

- DFT Calculations : Predicts regioselectivity in electrophilic attacks, validated by experimental NMR/IR .

Methodological Notes

- Contradictions in Safety Data : While most SDS recommend nitrile gloves, penetration times are unspecified; consult glove manufacturer data for chemical compatibility .

- Synthetic Variability : Bromination efficiency varies with substrate purity; pre-purify precursors via column chromatography (silica gel, hexane/EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.